molecular formula C19H19ClN2O3S2 B2689877 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 932987-60-5

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B2689877
CAS No.: 932987-60-5
M. Wt: 422.94
InChI Key: NMZRIDWJDVJLCK-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group and an ethyl linker to a 4-methoxy-3-methylbenzenesulfonamide moiety. This compound shares structural motifs common in bioactive molecules, particularly in enzyme inhibition and receptor modulation. Its design integrates a sulfonamide group—a pharmacophore known for enhancing binding affinity to target proteins—and a thiazole ring, which contributes to metabolic stability and π-π interactions in biological systems .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S2/c1-13-11-17(7-8-18(13)25-2)27(23,24)21-10-9-16-12-26-19(22-16)14-3-5-15(20)6-4-14/h3-8,11-12,21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZRIDWJDVJLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the chlorophenyl group. The final steps involve the attachment of the sulfonamide group and the methoxy-methylbenzene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antibacterial properties. Studies have shown that compounds similar to N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide demonstrate efficacy against various Gram-positive and Gram-negative bacteria. For instance, derivatives have been evaluated for their activity against Bacillus cereus and Pseudomonas aeruginosa with promising results .

Anticancer Properties

Thiazole-based compounds have been investigated for their anticancer potential. Some derivatives have shown significant cytotoxicity against different cancer cell lines, including glioblastoma multiforme. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy research .

Pain Management

The compound has also been studied as a selective inhibitor of sodium channels (NaV1.7), which are critical in pain signaling pathways. By inhibiting NaV1.7, the compound may provide a novel approach to pain management without the side effects associated with traditional analgesics .

Case Study 1: Antibacterial Evaluation

A study conducted by researchers at the Federal University of Pernambuco highlighted the synthesis of several thiazole derivatives and their antibacterial evaluation against clinical strains of bacteria. The results indicated that certain compounds exhibited high potency against resistant strains, suggesting potential for development into new antibiotics .

Case Study 2: Anticancer Activity

In another study, thiazolidinone derivatives were synthesized and tested for their anticancer properties against various human cancer cell lines. The findings revealed that specific thiazolidinone derivatives had potent activity against glioblastoma cells, leading to a decrease in cell viability and increased apoptosis rates .

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide and related compounds:

Compound Name Structural Features Biological Target/Activity Key Differences
Target Compound Thiazole-ethyl linker; 4-methoxy-3-methylbenzenesulfonamide Unknown (likely enzyme inhibition) Reference compound for comparison.
Azoramide (N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl} butanamide) Thiazole-ethyl linker; butanamide substituent Unfolded protein response (UPR) modulation Sulfonamide vs. amide group; altered solubility and hydrogen-bonding capacity.
Bruchaprotafibum (WHO INN 116) Thiazole-ethyl linker; sulfamic acid; thiophene and methoxycarbonyl groups Protein tyrosine phosphatase β (HPTPβ) inhibition Sulfamic acid instead of sulfonamide; additional thiophene and methoxycarbonyl moieties.
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-ethoxybenzamide Thiazole-ethyl linker; 2-ethoxybenzamide Not specified Benzamide substituent vs. sulfonamide; reduced polarity and potential bioavailability.
N-(4-Methoxyphenyl)benzenesulfonamide Simplified sulfonamide; lacks thiazole and ethyl linker Antimicrobial and antitumor activity (preclinical) Absence of thiazole and ethyl linker; minimal steric bulk.

Key Insights:

Sulfonamide vs.

Thiazole Substitution : The 4-chlorophenyl-thiazole motif is conserved across analogs, suggesting its critical role in π-stacking or hydrophobic interactions. However, Bruchaprotafibum’s thiophene-thiazole hybrid introduces additional electronic effects for HPTPβ inhibition .

Linker Modifications : The ethyl linker in the target compound balances flexibility and rigidity, whereas analogs with shorter or bulkier linkers (e.g., propenyl in ) may alter binding geometry .

Computational and Experimental Insights

  • Docking Studies : Tools like AutoDock4 () could model the target compound’s interaction with enzymes such as HPTPβ, leveraging its sulfonamide group for binding to catalytic sites .
  • Crystallographic Data : Structural analogs like N-(4-methoxyphenyl)benzenesulfonamide () provide benchmark data for comparing bond lengths and angles, critical for rational drug design .

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antibacterial, antiviral, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, a chlorophenyl group, and a sulfonamide moiety. Its molecular formula is C20H21ClN2O2SC_{20}H_{21}ClN_2O_2S with a molecular weight of 386.89 g/mol. The structural complexity contributes to its potential pharmacological effects.

Biological Activities

1. Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. A study assessed the antibacterial efficacy of various compounds against Salmonella typhi and Bacillus subtilis. The results demonstrated moderate to strong activity, with some compounds showing IC50 values significantly lower than standard antibiotics.

CompoundIC50 (µM)Activity Level
Compound 7l2.14±0.003High
Compound 7m0.63±0.001Very High
Compound 7n2.17±0.006High
Thiourea (control)21.25±0.15Standard

These findings suggest that the compound could serve as a lead for developing new antibacterial agents, especially against resistant strains .

2. Antiviral Activity

The antiviral potential of sulfonamide derivatives has also been explored. In a study focusing on anti-tobacco mosaic virus (TMV) activity, certain compounds exhibited inhibition rates comparable to established antiviral agents:

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
Ningnanmycin (control)0.554.51

Compounds like 7b and 7i showed promising antiviral activity, indicating their potential application in viral disease management .

3. Anticancer Activity

The anticancer properties of thiazole derivatives have been documented extensively. A review highlighted that several thiazole-containing compounds demonstrated significant cytotoxicity against various cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancer (SK-OV-3):

CompoundCell LineIC50 (µg/mL)
Compound XA5494.27
Compound YSK-MEL-23.50
Compound ZSK-OV-35.00

These compounds exhibited potent growth inhibition, suggesting that modifications in the thiazole structure can enhance anticancer activity .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Interactions : Docking studies have shown that the compound interacts with various biological targets, influencing cellular pathways related to growth and apoptosis.

Case Studies

Several case studies have been conducted on similar sulfonamide derivatives:

  • Antibacterial Screening : A series of synthesized compounds were evaluated for their antibacterial properties against multiple strains, revealing a strong correlation between structural modifications and biological activity.
  • Antiviral Efficacy : Compounds derived from thiazole were tested for their ability to inhibit viral replication in plant models, demonstrating significant promise in agricultural applications.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Thiazole ring formation : Cyclocondensation of 4-chlorophenyl-substituted thiourea derivatives with α-halo ketones under reflux in ethanol .
  • Sulfonamide coupling : Reacting the thiazole intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
    Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine intermediate) to minimize byproducts .

Basic: How can the purity and structural identity of this compound be validated?

Methodological Answer:

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >98% is recommended for biological assays .
  • Structural validation :
    • NMR : Confirm sulfonamide linkage via 1H^1H NMR (δ 2.8–3.2 ppm for CH2_2 groups adjacent to thiazole) and 13C^{13}C NMR (C-SO2_2 resonance ~115 ppm) .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ with <2 ppm error .

Basic: What spectroscopic techniques are critical for characterizing electronic transitions in this compound?

Methodological Answer:

  • UV-Vis spectroscopy : Identify π→π* transitions (λmax_{\text{max}} ~270–300 nm) and n→π* transitions (λmax_{\text{max}} ~320–350 nm) in methanol .
  • Fluorometric analysis : Measure fluorescence quantum yield using quinine sulfate as a standard (excitation at 280 nm, emission at 450 nm) to assess photostability .

Advanced: How can contradictions between computational docking predictions and experimental binding assays be resolved?

Methodological Answer:

  • Docking software cross-validation : Compare results from AutoDock4 (flexible side-chain refinement) with Schrödinger Suite or GOLD to assess consensus binding poses .
  • Experimental validation :
    • Surface plasmon resonance (SPR) to measure binding kinetics (KD_D).
    • Mutagenesis studies on key receptor residues (e.g., Tyr452 in COX-2) to confirm computational interaction sites .

Advanced: How can electronic properties and charge distribution be analyzed to predict reactivity?

Methodological Answer:

  • Wavefunction analysis : Use Multiwfn to calculate:
    • Electrostatic potential (ESP) maps for nucleophilic/electrophilic site identification.
    • Electron localization function (ELF) to visualize σ/π bonding .
  • Population analysis : Natural Bond Orbital (NBO) calculations to quantify hyperconjugation effects (e.g., sulfonamide lone pair delocalization) .

Advanced: What strategies improve molecular docking accuracy for sulfonamide-containing compounds?

Methodological Answer:

  • Receptor flexibility : In AutoDock4, enable side-chain flexibility for residues within 5 Å of the binding pocket .
  • Scoring function calibration : Validate docking poses using MM/GBSA free-energy calculations to account for solvation effects .
  • Consensus docking : Combine results from AutoDock, Vina, and Glide to reduce false positives .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities in this compound?

Methodological Answer:

  • Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K for high-resolution (<1.0 Å) datasets .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen placement via Fourier difference maps.
    • Validation : Check Rfree_{\text{free}} (<5% discrepancy from Rwork_{\text{work}}) and MolProbity clash scores .

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